

Cy2-SE: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical characteristics, and applications of Cy2-SE (Cyanine2 Succinimidyl Ester), a widely used amine-reactive fluorescent probe. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques in their work.

Core Chemical and Physical Properties

Cy2-SE is a cyanine dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group. This reactive group allows for the covalent attachment of the Cy2 fluorophore to primary amines on target molecules, such as proteins and peptides, forming a stable amide bond.

Structural and Chemical Identity



Property	Value
IUPAC Name	2-((1E,3Z)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Synonyms	Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2
CAS Number	186205-33-4
Chemical Formula	C29H30IN3O6
Molecular Weight	643.48 g/mol
Purity	≥98%

Physicochemical and Spectroscopic Data

The fluorescence properties of Cy2 make it a suitable dye for various imaging and detection applications.

Property	Value
Excitation Maximum (λex)	~473 - 492 nm[1]
Emission Maximum (λem)	~506 - 510 nm[1][2]
Molar Extinction Coefficient (ε)	150,000 cm ⁻¹ M ⁻¹ [2][3]
Quantum Yield (Φ)	0.12[2][4]
Solubility	Soluble in DMF and DMSO
Appearance	Dark solid

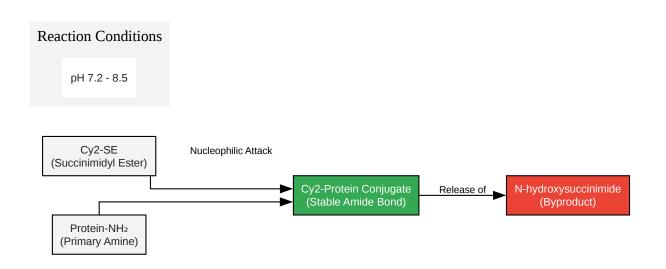
Chemical Reactivity and Labeling Chemistry

The core of Cy2-SE's utility lies in the reactivity of its succinimidyl ester group with primary amines. This reaction, known as aminolysis, results in the formation of a stable covalent amide



bond between the dye and the target molecule.

The reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amine groups are deprotonated and thus more nucleophilic. It is important to use buffers free of primary amines (e.g., Tris, glycine) as these will compete with the target molecule for reaction with the dye.



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Caption: Reaction of Cy2-SE with a primary amine.

Experimental Protocols

The following is a detailed protocol for the labeling of proteins with Cy2-SE. This protocol is a synthesis of established methods for succinimidyl ester-based labeling and should be optimized for specific applications.

Materials

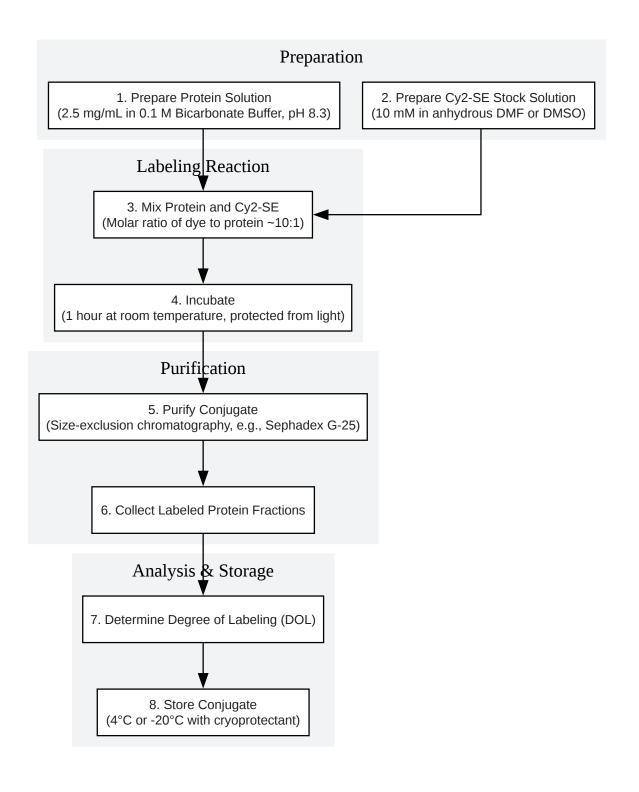
- Cy2-SE
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)



- 1 M Sodium Bicarbonate buffer (pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure





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Caption: Workflow for protein labeling with Cy2-SE.

Step 1: Prepare Protein Solution



- Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.
- Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine, BSA). If necessary, perform buffer exchange via dialysis or ultrafiltration.

Step 2: Prepare Cy2-SE Stock Solution

- Allow the vial of Cy2-SE to warm to room temperature before opening.
- Prepare a 10 mM stock solution of Cy2-SE in anhydrous DMF or DMSO. For example, for 1 μ mol of dye, add 100 μ L of solvent.
- Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.

Step 3: Labeling Reaction

- While gently vortexing the protein solution, add the Cy2-SE stock solution dropwise. A typical starting point is a 10:1 molar ratio of dye to protein.
- The optimal ratio may need to be determined empirically for each protein.

Step 4: Incubation

• Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle rocking or stirring can be beneficial.

Step 5: Purification of the Conjugate

- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Load the reaction mixture onto the column and elute with PBS.

Step 6: Collection and Storage



- Collect the fractions containing the fluorescently labeled protein. The labeled protein will typically elute first.
- The degree of labeling (DOL) can be determined spectrophotometrically.
- Store the purified conjugate at 4°C for short-term storage or at -20°C with a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.

Principle of Fluorescence

The fluorescence of Cy2, like other fluorophores, can be understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.



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Caption: Jablonski diagram illustrating fluorescence.



- Absorption: A photon of a specific wavelength is absorbed by the Cy2 molecule, exciting an electron from the ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁).
- Vibrational Relaxation: The excited electron rapidly loses energy through non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state.
- Fluorescence: The electron returns to the ground state (S₀) from the S₁ state, emitting a photon of light. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.

Applications in Research and Drug Development

Cy2-SE is a versatile tool with numerous applications in biological research and the development of therapeutics, including:

- Fluorescence Microscopy: Labeling of proteins and antibodies for immunofluorescence staining of cells and tissues.
- Flow Cytometry: Quantification and sorting of cells based on the expression of cell surface markers labeled with Cy2.
- Protein-Protein Interaction Studies: Use in techniques like Förster Resonance Energy
 Transfer (FRET) when paired with a suitable acceptor fluorophore.
- Drug Discovery: Labeling of drug candidates to study their localization and interaction with cellular targets.

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